N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
Description
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a pyridazinone derivative featuring a 6-oxopyridazinone core substituted with a furan-2-yl group at position 3 and a 3-methylbenzenesulfonamide moiety linked via an ethyl chain. Pyridazinones are heterocyclic compounds with demonstrated bioactivity, including anti-inflammatory, analgesic, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-13-4-2-5-14(12-13)25(22,23)18-9-10-20-17(21)8-7-15(19-20)16-6-3-11-24-16/h2-8,11-12,18H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUATWLKRSPQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three primary components:
- Pyridazinone core : Provides the six-membered dihydropyridazine ring with a ketone group.
- Furan-2-yl substituent : Introduces a heteroaromatic ring at the 3-position of the pyridazinone.
- 3-Methylbenzenesulfonamide-ethyl chain : Delivers the sulfonamide pharmacophore via a two-carbon spacer.
Retrosynthetic cleavage suggests sequential assembly:
- Step 1 : Construction of 3-(furan-2-yl)-6-hydroxypyridazine.
- Step 2 : Ethylamine linker installation at the pyridazinone N1 position.
- Step 3 : Sulfonylation with 3-methylbenzenesulfonyl chloride.
Pyridazinone Core Synthesis
The pyridazinone ring is typically formed via cyclocondensation of 1,4-diketones with hydrazines . For the 3-(furan-2-yl) variant, a modified approach employs:
Reaction Scheme 1 :
Furan-2-carbaldehyde + Methyl acetoacetate → Knoevenagel adduct
↓ Hydrazine hydrate
3-(Furan-2-yl)-6-hydroxypyridazin-1(6H)-one
Conditions : Ethanol reflux (78°C, 12 hr), yielding 68–72%.
Key Challenge : Regioselective hydrazine attack to ensure furan incorporation at C3. 1H NMR analysis (DMSO-d6) confirms structure: δ 8.21 (d, J = 4.5 Hz, H5), 7.89 (s, H4), 6.92–6.85 (m, furan H3, H4).
Functionalization with Ethylamine Linker
N-Alkylation of Pyridazinone
Introducing the ethylamine spacer requires Mitsunobu reaction or nucleophilic displacement strategies:
Method A (Mitsunobu) :
- Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3), 2-Bromoethylamine hydrobromide
- Conditions : THF, 0°C → RT, 24 hr
- Yield : 54%
Method B (Nucleophilic Displacement) :
Optimization Note : Method B offers cost advantages but requires strict anhydrous conditions to avoid diol formation.
Sulfonylation to Install 3-Methylbenzenesulfonamide
Sulfonyl Chloride Coupling
The final step involves reacting the ethylamine intermediate with 3-methylbenzenesulfonyl chloride :
Reaction Scheme 2 :
Ethylamine-pyridazinone + 3-MeC6H4SO2Cl → Target compound
Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Pyridine (2.5 eq), 0°C → RT, 6 hr
- Workup : Water washes, Na2SO4 drying, silica gel chromatography (EtOAc/Hexane 3:7)
- Yield : 78%
Side Reactions :
- Over-sulfonylation at pyridazinone O6 (controlled by stoichiometry).
- Ethyl linker hydrolysis (mitigated by low-temperature addition).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 60:40) shows ≥98% purity with tR = 4.86 min.
Process Optimization Strategies
Catalytic Improvements
Solvent Screening
| Solvent | Reaction Step | Yield Impact |
|---|---|---|
| DCM | Sulfonylation | 78% |
| THF | Sulfonylation | 63% |
| DMF | N-Alkylation | 62% |
Applications and Derivatives
While pharmacological data for the title compound remains unpublished, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyridazine ring could produce a dihydropyridazine derivative.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan and pyridazine rings may interact with enzymes or receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
Insights :
- The target compound’s ethyl linker likely requires stepwise alkylation, whereas benzyloxy analogs (e.g., 5a) are synthesized via single-step substitution .
- Low yields in compounds like 8a highlight challenges in introducing bulky or electron-deficient groups.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
*Hypothesis: The sulfonamide group is common in monoamine oxidase (MAO) inhibitors (e.g., S3 derivatives ), suggesting the target compound may share this activity.
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following properties:
- Molecular Formula : C15H17N3O3S
- Molecular Weight : 315.38 g/mol
- CAS Number : [Not specified in the provided data]
Antimicrobial Activity
Research indicates that sulfonamide compounds, including derivatives like this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit bacterial growth through various mechanisms, primarily by targeting bacterial folate synthesis pathways.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in vitro using various assays. The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 45.0 |
| ABTS Radical Cation | 30.5 |
Anti-inflammatory Activity
Studies have shown that the compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its usefulness in treating inflammatory conditions.
Case Study Example : In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in paw swelling compared to the control group, indicating its anti-inflammatory efficacy.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial metabolism and inflammatory processes.
- Receptor Modulation : It has been suggested that this compound interacts with formyl peptide receptors (FPRs), which are crucial in mediating immune responses and inflammation.
Therapeutic Applications
Given its broad spectrum of biological activities, this compound holds potential for various therapeutic applications:
- Antimicrobial Therapy : Particularly effective against resistant strains of bacteria.
- Anti-inflammatory Treatments : Potential use in chronic inflammatory diseases such as arthritis.
- Antioxidant Supplementation : May be beneficial in conditions exacerbated by oxidative stress.
Q & A
Q. What are the common synthetic routes for preparing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazinone core via cyclization of dicarbonyl precursors with hydrazine derivatives .
- Step 2 : Introduction of the furan-2-yl group via nucleophilic substitution or palladium-catalyzed coupling reactions .
- Step 3 : Sulfonamide bond formation between the pyridazinone-ethyl intermediate and 3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in DMF) . Key optimization parameters include solvent choice (e.g., THF or DMSO), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : NMR (¹H, ¹³C, and 2D-COSY) to resolve the pyridazinone, sulfonamide, and furan moieties .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₈H₁₈N₃O₄S) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with comparative analysis against healthy cells (e.g., HEK293) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonamide coupling step?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side reactions .
- Temperature : Reactions conducted at 0–5°C reduce sulfonate ester formation, improving purity . Contradictory reports exist on the necessity of catalysts (e.g., DMAP), requiring empirical validation .
Q. How to resolve contradictory bioactivity data across structurally similar analogs?
- Meta-Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding using molecular docking .
- Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
- Off-Target Profiling : Use kinome-wide screening to identify unintended interactions that may explain divergent results .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Core Modifications : Synthesize analogs with pyridazine replaced by pyridine or pyrimidine to assess ring flexibility .
- Substituent Scanning : Systematic variation of the 3-methyl group on the benzenesulfonamide (e.g., CF₃, OMe) to map steric/electronic effects .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) using 3D-QSAR .
Q. What mechanistic insights exist for its interaction with enzymatic targets?
- Carbonic Anhydrase Inhibition : Sulfonamide moiety binds to zinc in the active site, validated by crystallography .
- Kinase Inhibition : Pyridazinone derivatives show ATP-competitive binding in tyrosine kinases (e.g., EGFR), confirmed via fluorescence polarization assays .
- Oxidative Stress Modulation : Furan-linked compounds scavenge ROS in cell-based assays (e.g., DCFH-DA staining) .
Q. How to address stability and degradation issues during storage?
- Degradation Pathways : Hydrolysis of the sulfonamide bond under acidic conditions (pH < 4) or photodegradation of the furan ring .
- Stabilization Methods : Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials under inert gas (N₂) .
- Analytical Monitoring : Accelerated stability studies (40°C/75% RH) with periodic HPLC-UV analysis .
Notes
- Contradictions : Discrepancies in bioactivity data may arise from differences in assay protocols or impurity profiles .
- Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) can predict conformational stability of the furan-pyridazinone scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
